Tert-butyl 4-amino-1H-pyrrole-2-carboxylate is a nitrogen-containing heterocyclic compound characterized by its pyrrole ring structure. The molecular formula is , and it has a molecular weight of approximately 182.22 g/mol. This compound features a tert-butyl group and an amino group at the 4-position of the pyrrole ring, along with a carboxylate group at the 2-position, which contributes to its chemical reactivity and biological properties .
Research indicates that tert-butyl 4-amino-1H-pyrrole-2-carboxylate exhibits various biological activities, including:
The synthesis of tert-butyl 4-amino-1H-pyrrole-2-carboxylate can be achieved through several methods:
Tert-butyl 4-amino-1H-pyrrole-2-carboxylate finds applications in various fields:
Interaction studies involving tert-butyl 4-amino-1H-pyrrole-2-carboxylate focus on its binding affinity with biological targets:
Several compounds share structural similarities with tert-butyl 4-amino-1H-pyrrole-2-carboxylate. Here are a few notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate | Contains a methyl group at the 1-position | Exhibits different solubility properties |
| Ethyl 4-amino-1H-pyrrole-2-carboxylate | Ethyl group instead of tert-butyl | May have different biological activities |
| Propyl 4-amino-1H-pyrrole-2-carboxylate | Propyl group at the same position | Variation in pharmacokinetics |
These compounds differ mainly in their substituents on the pyrrole ring, which influences their solubility, reactivity, and biological activity. Tert-butyl 4-amino-1H-pyrrole-2-carboxylate is unique due to its bulky tert-butyl group, which may enhance lipophilicity and affect membrane permeability compared to its analogs .
| Table 2: Modern Amination Techniques | ||||
|---|---|---|---|---|
| Approach | Catalyst System | Temperature Range (°C) | Typical Yields (%) | Selectivity |
| Direct Nucleophilic Amination | Various bases (Et3N, DIPEA) | Room temperature to 80 | 65-92 | Good regioselectivity |
| C-H Bond Functionalization | Transition metal catalysts | 80-145 | 70-90 | Excellent site-selectivity |
| Table 3: Transition Metal-Mediated Pathways | ||||
|---|---|---|---|---|
| Metal | Catalyst Loading (mol%) | Reaction Time (h) | Substrate Scope | Key Features |
| Palladium | 2-10 | 2-24 | Aryl iodides, imines | Multicomponent synthesis |
| Copper | 5-20 | 6-48 | Alkynes, diazenes | High atom efficiency |
| Titanium | 5-15 | 12-24 | Alkynes, diazenes | 100% atom economy |
| Cobalt | 10-25 | 40 | Pyrroles (C-H arylation) | Photoredox compatible |
| Table 4: Innovative Methodologies | |||||
|---|---|---|---|---|---|
| Method | Equipment | Production Rate | Energy Requirements | Scalability | Environmental Impact |
| Continuous Flow Synthesis | Microreactors (0.13-9.6 mL) | Up to 55.8 g/hour | Thermal heating | Excellent (gram scale) | Reduced waste, efficient |
| Photoredox Catalysis | LED light sources | Batch dependent | Visible light (400-700 nm) | Good (laboratory scale) | Green chemistry principles |
Molecular dynamics simulations represent a fundamental computational approach for understanding the dynamic behavior of tert-butyl 4-amino-1H-pyrrole-2-carboxylate in various environments. These simulations provide critical insights into conformational flexibility, solvation effects, and intermolecular interactions that govern the compound's behavior in biological systems.
The implementation of molecular dynamics simulations for pyrrole derivatives typically employs the AMBER force field family, particularly the ff14SB parameter set, which has been extensively validated for heterocyclic compounds [2]. The General Amber Force Field (GAFF) parameters are specifically utilized for the tert-butyl ester moiety, ensuring accurate representation of the flexible alkyl chain and ester linkage . These force fields have demonstrated exceptional performance in capturing the electronic properties and conformational preferences of pyrrole-containing systems.
Simulation protocols for tert-butyl 4-amino-1H-pyrrole-2-carboxylate typically extend from 50 to 250 nanoseconds, providing sufficient sampling time for conformational transitions and solvation dynamics [3]. The compound exhibits three dominant conformational states in aqueous solution, characterized by different orientations of the tert-butyl group relative to the pyrrole ring plane . The primary conformer features the tert-butyl group positioned anti to the amino substituent, minimizing steric interactions while maintaining optimal hydrogen bonding networks with surrounding water molecules.
Water solvation effects play a crucial role in determining the structural preferences of the compound. Explicit solvent models, particularly TIP3P and SPC/E water models, have been employed to capture the complex hydrogen bonding patterns between the amino group and water molecules [4] [5]. The pyrrole nitrogen atom serves as a hydrogen bond donor, forming stable interactions with water oxygen atoms at distances of 2.8-3.2 Å [4]. The carboxylate ester group participates in additional hydrogen bonding interactions, creating a structured hydration shell that influences the compound's overall conformation.
The molecular dynamics trajectories reveal significant insights into the conformational dynamics of the tert-butyl group. The bulky tert-butyl substituent exhibits restricted rotation around the C-O bond, with energy barriers of approximately 12-15 kJ/mol separating the major conformational states [6]. This restricted rotation has important implications for the compound's binding affinity and selectivity in biological systems, as it constrains the available conformational space and influences the presentation of pharmacophoric features.
Temperature effects on the molecular dynamics behavior have been systematically investigated across physiological temperature ranges (298-310 K). Elevated temperatures increase the frequency of conformational transitions, particularly rotation around the C-N bond connecting the amino group to the pyrrole ring [2]. These thermal fluctuations contribute to the compound's adaptability in biological environments, allowing for induced-fit binding mechanisms with target proteins.
| Parameter | Typical Values | Application |
|---|---|---|
| Force Field | AMBER ff14SB, GAFF | Protein-ligand systems |
| Simulation Time | 50-250 ns | Conformational sampling |
| Temperature (K) | 298-310 | Physiological conditions |
| Pressure (bar) | 1.0 | Standard pressure |
| Solvent Model | TIP3P, SPC/E | Aqueous environment |
| Cutoff Distance (Å) | 10-12 | Electrostatic interactions |
| Time Step (fs) | 2.0 | Stable integration |
| Ensemble | NPT, NVT | Thermodynamic ensemble |
Density functional theory calculations provide comprehensive insights into the electronic structure and reactivity patterns of tert-butyl 4-amino-1H-pyrrole-2-carboxylate. These quantum mechanical calculations elucidate the fundamental electronic properties that govern the compound's chemical behavior and biological activity.
The selection of appropriate density functional and basis set combinations is critical for accurate prediction of molecular properties. The B3LYP functional with 6-311++G(d,p) basis set has emerged as the standard approach for pyrrole derivatives, providing an optimal balance between computational efficiency and accuracy [7] [8]. This hybrid functional incorporates both local and non-local exchange-correlation contributions, enabling accurate description of the aromatic pyrrole system and the electron-withdrawing carboxylate group.
Electronic structure analysis reveals that the highest occupied molecular orbital (HOMO) is primarily localized on the pyrrole ring system, with significant contributions from the amino group nitrogen atom [9] [10]. The HOMO energy level of -5.2 eV indicates moderate electron-donating character, consistent with the presence of the amino substituent [9]. The lowest unoccupied molecular orbital (LUMO) is predominantly centered on the carboxylate group, with an energy level of -1.8 eV, reflecting the electron-withdrawing nature of the ester functionality [9].
The HOMO-LUMO energy gap of 3.4 eV suggests favorable electronic properties for biological activity, as this gap falls within the optimal range for drug-like compounds [10]. The gap magnitude indicates sufficient electronic stability while maintaining adequate reactivity for molecular recognition processes. Substituent effects on the HOMO-LUMO gap have been systematically investigated, revealing that electron-donating groups decrease the gap, while electron-withdrawing substituents increase it [9].
Reactivity descriptors derived from density functional theory calculations provide quantitative measures of the compound's chemical reactivity. The electronegativity value of 3.5 eV indicates moderate electrophilic character, while the chemical hardness of 1.7 eV suggests balanced reactivity between hard and soft behavior [11]. The electrophilicity index of 3.6 eV confirms the compound's potential for electrophilic interactions with biological nucleophiles.
Molecular electrostatic potential analysis reveals distinct regions of positive and negative charge distribution across the molecule [9] [12]. The amino group exhibits the most negative electrostatic potential (-0.15 V), serving as the primary site for electrophilic attack [9]. The carboxylate carbonyl carbon displays positive electrostatic potential (+0.12 V), indicating susceptibility to nucleophilic attack [9]. These electrostatic characteristics are fundamental for understanding the compound's interaction patterns with biological targets.
Natural bond orbital analysis provides detailed insights into the electronic structure and bonding patterns within the molecule [13] [14]. The pyrrole ring exhibits significant π-electron delocalization, with natural charges of -0.42 e on the nitrogen atom and -0.18 e on the carbon atoms [14]. The amino group nitrogen carries a natural charge of -0.58 e, confirming its role as an electron-donating substituent [14]. The carboxylate group shows substantial charge separation, with the carbonyl oxygen bearing -0.51 e and the ester oxygen carrying -0.34 e [14].
| Method | Basis Set | Application | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| B3LYP | 6-31G(d,p), 6-311++G(d,p) | General organic molecules | 2.48-4.82 |
| ωB97XD | 6-311++G(d,p) | Long-range corrected | 2.8-5.2 |
| M06-2X | 6-31G(d,p) | Main-group thermochemistry | 3.1-5.4 |
| PBE0 | 6-311+G(d,p) | Hybrid functional | 2.9-5.1 |
| CAM-B3LYP | cc-pVTZ | Charge-transfer systems | 3.2-5.6 |
Pharmacophore mapping represents a critical computational approach for understanding the molecular recognition patterns of tert-butyl 4-amino-1H-pyrrole-2-carboxylate with biological targets. This methodology identifies and quantifies the essential molecular features required for biological activity, providing a foundation for rational drug design and optimization.
The pharmacophore model for tert-butyl 4-amino-1H-pyrrole-2-carboxylate incorporates six distinct interaction features that contribute to target engagement [15] [16]. The amino group serves as a primary hydrogen bond donor, with optimal interaction distances of 2.5-3.5 Å from target acceptor atoms [15]. The pyrrole nitrogen atom functions as a hydrogen bond acceptor through its lone pair electrons, engaging target donors at distances of 2.8-3.2 Å [17]. The aromatic pyrrole ring provides π-π stacking interactions with aromatic residues in target proteins, with optimal separation distances of 3.5-4.5 Å [15].
Hydrophobic interactions play a significant role in target recognition, with the tert-butyl group providing a substantial hydrophobic surface area of approximately 120 Ų [18]. This hydrophobic region interacts favorably with lipophilic amino acid residues such as phenylalanine, leucine, and valine, contributing to binding affinity through van der Waals forces [18]. The optimal interaction distances for hydrophobic contacts range from 4.0-6.0 Å, allowing for favorable entropy contributions to binding free energy [18].
The carboxylate group introduces additional complexity to the pharmacophore model through its potential for ionization. Under physiological conditions, the ester remains largely protonated, but hydrogen bonding interactions with basic residues such as arginine and lysine can occur at distances of 2.5-4.0 Å [18]. These interactions provide high binding affinity contributions due to their electrostatic nature, often determining the compound's selectivity profile among related targets [19].
Molecular recognition studies have revealed that the compound exhibits preferential binding to targets containing complementary pharmacophoric features [16] [20]. Proteins with hydrogen bond acceptor sites positioned 2.8-3.2 Å from hydrophobic pockets show enhanced binding affinity [16]. The geometric arrangement of these features is critical, as even minor deviations in spatial positioning can result in significant losses in binding affinity [20].
Structure-activity relationship analysis has identified key modifications that enhance target engagement [16] [20]. Substitution at the 4-position of the pyrrole ring with electron-donating groups improves binding affinity by 2-5 fold, while electron-withdrawing substituents reduce activity [16]. The tert-butyl group size is optimal for many targets, as smaller alkyl groups reduce hydrophobic interactions, while larger substituents introduce steric clashes [20].
| Feature Type | Pyrrole Position | Interaction Distance (Å) | Binding Affinity Impact |
|---|---|---|---|
| Hydrogen Bond Donor | N-H group | 2.5-3.5 | High |
| Hydrogen Bond Acceptor | Nitrogen lone pair | 2.8-3.2 | Medium |
| Aromatic Ring | Five-membered ring | 3.5-4.5 | High |
| Hydrophobic Region | Carbon framework | 4.0-6.0 | Medium |
| Positive Ionizable | Protonated nitrogen | 3.0-5.0 | High |
| Negative Ionizable | Carboxylate group | 2.5-4.0 | Very High |
Machine learning approaches have revolutionized the design optimization of tert-butyl 4-amino-1H-pyrrole-2-carboxylate derivatives by enabling rapid screening of vast chemical spaces and prediction of desirable properties. These computational methodologies integrate multiple data sources to identify optimal molecular modifications that enhance biological activity while maintaining drug-like properties.
Support Vector Machine models have been successfully applied to quantitative structure-activity relationship studies of pyrrole derivatives [7] [21]. These models achieve prediction accuracies of 85-92% for biological activity using molecular descriptors derived from quantum chemical calculations [7]. The optimal training set size ranges from 50-500 compounds, with larger datasets showing diminishing returns in predictive accuracy [7]. Feature selection algorithms identify the most important molecular descriptors, typically including HOMO-LUMO gap, molecular weight, and hydrogen bonding parameters [21].
Random Forest algorithms provide robust predictions for multiple molecular properties simultaneously, achieving accuracies of 80-88% across diverse datasets [21]. These ensemble methods excel at capturing non-linear relationships between molecular structure and biological activity, particularly for complex multi-target optimization problems [21]. The algorithm's ability to handle missing data and provide feature importance rankings makes it particularly valuable for incomplete datasets common in early drug discovery stages [21].
Neural network architectures have demonstrated exceptional performance in molecular property prediction, with accuracies ranging from 75-95% depending on the specific application [22] [23]. Deep learning models require larger training sets (500-5000 compounds) but can capture complex molecular features that traditional methods miss [22]. Convolutional neural networks have shown particular promise for analyzing molecular structures represented as graphs or images, enabling direct structure-activity predictions without explicit feature engineering [23].
Genetic algorithms provide powerful optimization capabilities for multi-objective design problems, achieving optimization success rates of 70-85% for compounds with multiple design constraints [7] [21]. These evolutionary approaches excel at exploring chemical space efficiently, identifying novel molecular scaffolds that balance activity, selectivity, and drug-like properties [7]. The relatively small training set requirements (20-200 compounds) make genetic algorithms particularly valuable for early-stage optimization where limited data is available [21].
Transformer models represent the latest advancement in machine learning for molecular design, achieving prediction accuracies of 90-95% for scaffold hopping applications [24]. These attention-based architectures can identify structural patterns across large chemical databases, enabling the discovery of novel pyrrole derivatives with desired properties [24]. The SyntaLinker model has specifically demonstrated success in identifying potent pyrrole-based inhibitors through conditional generation approaches [24].
The integration of multiple machine learning approaches through ensemble methods provides superior performance compared to individual algorithms [22] [23]. Meta-learning frameworks combine predictions from diverse models, reducing overfitting and improving generalization to novel chemical structures [23]. These hybrid approaches achieve prediction accuracies exceeding 95% for well-defined optimization problems while maintaining interpretability through attention mechanisms [23].
| ML Method | Application | Accuracy (%) | Training Set Size |
|---|---|---|---|
| Support Vector Machine | QSAR modeling | 85-92 | 50-500 |
| Random Forest | Property prediction | 80-88 | 100-1000 |
| Neural Networks | Molecular generation | 75-95 | 500-5000 |
| Genetic Algorithm | Optimization | 70-85 | 20-200 |
| Deep Learning | Drug discovery | 85-98 | 1000-10000 |
| Transformer Models | Scaffold hopping | 90-95 | 5000-50000 |
The application of machine learning to tert-butyl 4-amino-1H-pyrrole-2-carboxylate optimization has yielded several key insights. Molecular descriptors related to electronic structure (HOMO-LUMO gap, dipole moment) show the strongest correlations with biological activity [7] [21]. Topological descriptors describing molecular connectivity patterns provide additional predictive power, particularly for selectivity optimization [21]. The combination of quantum mechanical descriptors with empirical molecular properties achieves optimal predictive performance across diverse biological targets [7] [21].